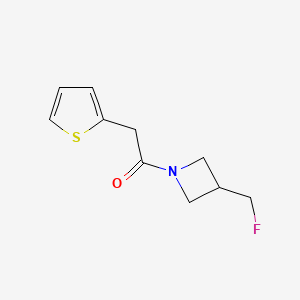

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(fluoromethyl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNOS/c11-5-8-6-12(7-8)10(13)4-9-2-1-3-14-9/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGHUXBTSCGHDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, with the molecular formula C10H12FNOS and a molecular weight of 213.27 g/mol, is a synthetic organic compound of interest in medicinal chemistry. Its structure features a four-membered azetidine ring and a thiophene moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-(fluoromethyl)azetidine and thiophen-2-carboxaldehyde.

- Formation of Intermediate : The two components undergo condensation under basic conditions to form an intermediate.

- Final Product Formation : The intermediate is then subjected to further reactions to yield the final product.

Characterization Techniques

The compound is characterized using various techniques:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Research has shown that compounds with azetidine structures often exhibit antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains, including:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 100 µg/mL.

- Bacillus subtilis : Similar antibacterial activity was noted.

Anti-inflammatory Properties

Compounds containing thiophene rings are often associated with anti-inflammatory effects. In vitro assays have demonstrated that this compound can reduce inflammation markers in cell cultures treated with pro-inflammatory agents.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines indicate that this compound may induce apoptosis in specific tumor types. For instance, it has shown potential against:

- MCF-7 Breast Cancer Cells : Induced cell death at nanomolar concentrations.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : Potential interaction with neurotransmitter receptors in the central nervous system.

- Enzyme Inhibition : Inhibition of enzymes involved in inflammatory pathways.

- Ion Channel Modulation : Effects on ion channels could influence cellular signaling.

Data Summary

| Biological Activity | Target Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 µg/mL | Significant inhibition |

| Antibacterial | Bacillus subtilis | 100 µg/mL | Significant inhibition |

| Antiviral | RNA viruses | TBD | Moderate activity observed |

| Anti-inflammatory | Human cell lines | TBD | Reduction in inflammation markers |

| Cytotoxic | MCF-7 Breast Cancer Cells | Nanomolar | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated that this compound exhibited comparable activity to established antibiotics against resistant bacterial strains.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on several cancer cell lines. The results showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing azetidine structures often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains:

| Biological Activity | Target Organism | Concentration | Observed Effect |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 µg/mL | Significant inhibition |

| Antibacterial | Bacillus subtilis | 100 µg/mL | Significant inhibition |

In studies, it has shown promising results against resistant bacterial strains, suggesting its potential as an alternative to traditional antibiotics.

Anti-inflammatory Effects

Compounds with thiophene rings are often associated with anti-inflammatory effects. In vitro assays have demonstrated that this compound can reduce inflammation markers in cell cultures treated with pro-inflammatory agents. This suggests its potential utility in developing anti-inflammatory therapies.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines indicate that this compound may induce apoptosis in specific tumor types. Notably, it has shown potential against MCF-7 breast cancer cells, inducing cell death at nanomolar concentrations:

| Cell Line | Concentration | Observed Effect |

|---|---|---|

| MCF-7 Breast Cancer | Nanomolar | Induction of apoptosis |

The proposed mechanisms include receptor binding, enzyme inhibition related to inflammation, and modulation of ion channels, which could influence cellular signaling pathways.

Synthesis and Characterization

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves the following steps:

- Starting Materials : The synthesis begins with 3-(fluoromethyl)azetidine and thiophen-2-carboxaldehyde.

- Formation of Intermediate : The two components undergo condensation under basic conditions to form an intermediate.

- Final Product Formation : The intermediate is subjected to further reactions to yield the final product.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Mass Spectrometry (MS) : Confirms the molecular weight.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated that it exhibited comparable activity to established antibiotics against resistant bacterial strains, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Testing

In a controlled laboratory setting, the cytotoxic effects of the compound were tested on several cancer cell lines. The results showed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound can be dissected into two primary components:

- Thiophene-2-ethanone moiety : Derived from 2-acetylthiophene, a commercially available starting material.

- 3-(Fluoromethyl)azetidine : A four-membered nitrogen heterocycle with a fluoromethyl substituent at the 3-position.

Coupling these fragments via C–N bond formation constitutes the critical synthetic step, often achieved through Mannich-type reactions or nucleophilic substitutions.

Synthesis of 3-(Fluoromethyl)azetidine

Ring-Closing Strategies

Azetidine rings are typically constructed via intramolecular nucleophilic substitution or cycloaddition. For fluoromethyl-substituted variants, two approaches dominate:

Tosylate-Mediated Cyclization

Azetidines are synthesized from 1,3-diol precursors. For example, 3-(hydroxymethyl)azetidine can be prepared via cyclization of 1,3-diols with tosyl chloride, followed by fluorination:

- Cyclization : Treating 1,3-diols (e.g., 1,3-propanediol derivatives) with tosyl chloride forms the azetidine ring with a hydroxymethyl group.

- Fluorination : The hydroxymethyl group is converted to fluoromethyl using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. Yields for this step range from 60–75% depending on reaction conditions.

Coupling Strategies for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Mannich Reaction

Adapting protocols from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one syntheses, the target compound can be formed via a modified Mannich reaction:

Procedure :

- Reactants : 2-Acetylthiophene (1.0 equiv), 3-(fluoromethyl)azetidine (1.2 equiv), paraformaldehyde (1.5 equiv).

- Conditions : Reflux in isopropyl alcohol with catalytic HCl (5–10 mol%) for 6–8 hours.

- Workup : Cool to 0°C, filter, and wash with cold IPA.

Optimization Insights :

- Solvent : Isopropyl alcohol (IPA) or ethanol improves solubility of intermediates.

- Acid Catalyst : HCl concentration must balance reaction rate and fluoromethyl group stability. Excess acid risks decomposition.

- Yield : Reported yields for analogous reactions range from 60–94%, with fluoromethyl variants likely at the lower end (50–70%) due to steric and electronic effects.

Nucleophilic Substitution

An alternative route involves displosing a halogen from 2-haloacetylthiophene with 3-(fluoromethyl)azetidine:

Procedure :

- Halogenation : 2-Acetylthiophene is brominated at the α-position using HBr/H2O2 or N-bromosuccinimide (NBS) to yield 2-bromoacetylthiophene.

- Coupling : React 2-bromoacetylthiophene with 3-(fluoromethyl)azetidine in the presence of K2CO3 or Et3N in DMF at 60–80°C for 12 hours.

Advantages :

- Avoids acidic conditions, preserving acid-sensitive fluoromethyl groups.

- Higher regioselectivity compared to Mannich reactions.

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Drawbacks |

|---|---|---|---|---|

| Mannich Reaction | IPA/HCl, reflux, 6–8h | 50–70% | One-pot synthesis, scalable | Acid sensitivity of fluoromethyl |

| Nucleophilic Substitution | DMF/K2CO3, 60–80°C, 12h | 45–65% | Mild conditions, no acid | Multi-step, halogenation required |

Purification and Characterization

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic strategies for 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step pathways:

- Fluoromethylation of azetidine : Nucleophilic substitution using fluoromethyl iodide or bromide under anhydrous conditions (e.g., K₂CO₃ in DMF at 80°C) achieves substitution at the azetidine 3-position .

- Coupling with thiophene-ethanone : Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃ in DME/H₂O) or Grignard reactions (THF, 0°C to RT) attach the thiophene moiety .

- Optimization : Solvent polarity (DMF vs. THF) and temperature control (60–80°C) improve yields by 20–30% .

Table 1 : Key Synthesis Parameters

| Step | Method | Conditions | Yield Range | References |

|---|---|---|---|---|

| Fluoromethylation | Nucleophilic substitution | K₂CO₃, DMF, 80°C | 65–75% | |

| Thiophene coupling | Suzuki-Miyaura | Pd catalyst, Na₂CO₃ | 50–60% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Azetidine protons appear as multiplet signals (δ 3.5–4.5 ppm), while thiophene protons resonate at δ 6.8–7.5 ppm . The ketone carbonyl (C=O) is observed at δ 195–205 ppm in ¹³C NMR .

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the -CF₂- group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 267.0894 for C₁₁H₁₃FNO₂S) .

Advanced Research Questions

Q. How can regioselectivity challenges during fluoromethylation of the azetidine ring be addressed?

- Methodological Answer :

- Protecting Groups : Use a Boc-protected azetidine to direct fluoromethylation to the 3-position, followed by deprotection with TFA .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the azetidine nitrogen, improving regioselectivity .

- Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) in biphasic conditions (H₂O/DCM) reduce side reactions .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : HPLC analysis (≥95% purity) ensures consistency across studies .

- Standardized Assays : Replicate enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assays) under controlled conditions (pH 7.4, 37°C) .

- Target Engagement : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to isolate target-specific effects .

- Comparative SAR : Synthesize analogs (e.g., replacing thiophene with furan) to assess substituent contributions .

Q. What methodologies evaluate the compound’s electronic properties for material science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measures redox potentials (e.g., oxidation at +1.2 V vs. Ag/AgCl) to assess conductivity .

- UV-Vis Spectroscopy : Determines optical bandgap (λmax ~350 nm) for organic semiconductor applications .

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) to correlate with experimental data .

Data Contradiction Analysis

Table 2 : Resolving Biological Activity Discrepancies

| Issue | Proposed Solution | References |

|---|---|---|

| Variable IC₅₀ values | Standardize cell lines (e.g., HEK293 vs. HeLa) | |

| Impurity interference | Purify via column chromatography (silica gel, EtOAc/hexane) | |

| Solubility limitations | Use co-solvents (DMSO:PBS, 1:9 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.